2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole 2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole
Brand Name: Vulcanchem
CAS No.: 1831-70-5
VCID: VC21236347
InChI: InChI=1S/C44H34N4O2/c1-49-37-29-17-15-27-35(37)43-45-41(33-23-11-5-12-24-33)42(34-25-13-6-14-26-34)48(43)44(36-28-16-18-30-38(36)50-2)46-39(31-19-7-3-8-20-31)40(47-44)32-21-9-4-10-22-32/h3-30H,1-2H3
SMILES: COC1=CC=CC=C1C2=NC(=C(N2C3(N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6OC)C7=CC=CC=C7)C8=CC=CC=C8
Molecular Formula: C44H34N4O2
Molecular Weight: 650.8 g/mol

2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole

CAS No.: 1831-70-5

Cat. No.: VC21236347

Molecular Formula: C44H34N4O2

Molecular Weight: 650.8 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole - 1831-70-5

Specification

CAS No. 1831-70-5
Molecular Formula C44H34N4O2
Molecular Weight 650.8 g/mol
IUPAC Name 2-(2-methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole
Standard InChI InChI=1S/C44H34N4O2/c1-49-37-29-17-15-27-35(37)43-45-41(33-23-11-5-12-24-33)42(34-25-13-6-14-26-34)48(43)44(36-28-16-18-30-38(36)50-2)46-39(31-19-7-3-8-20-31)40(47-44)32-21-9-4-10-22-32/h3-30H,1-2H3
Standard InChI Key VYQXQPVJLFTJQI-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=NC(=C(N2C3(N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6OC)C7=CC=CC=C7)C8=CC=CC=C8
Canonical SMILES COC1=CC=CC=C1C2=NC(=C(N2C3(N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6OC)C7=CC=CC=C7)C8=CC=CC=C8

Introduction

Chemical Identity and Nomenclature

The compound 2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole is a dimeric imidazole derivative with multiple phenyl substituents. It is registered in chemical databases with specific identifiers that facilitate its recognition and classification within the scientific community.

Primary Identifiers

The compound is uniquely identified through several standard chemical identifiers as shown in Table 1:

Identifier TypeValue
CAS Number1831-70-5
Molecular FormulaC₄₄H₃₄N₄O₂
Molecular Weight650.8 g/mol
PubChem Compound ID81716

These primary identifiers establish the fundamental chemical identity of the compound and allow for its unambiguous recognition in scientific literature and databases.

Systematic Nomenclature

The full IUPAC name, 2-(2-methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole, follows systematic chemical nomenclature rules. This name precisely describes the structural arrangement of the molecule, including the position and nature of all substituents.

Alternative Names and Synonyms

The compound is known by several synonyms in scientific literature and commercial contexts:

  • 2-(O-METHOXY)-4,5-DIPHENYLIMIDAZOLE-1,2'-DIMER

  • 2,2'-bis-(2-methoxy-phenyl)-4,5,4',5'-tetraphenyl-[1,1']biimidazolyl

  • 1,1'-Bi-1H-imidazole, 2,2'-bis(2-methoxyphenyl)-4,4',5,5'-tetraphenyl-

  • 4,5-Diphenyl-2-(2-methoxyphenyl)-1-(2-(2-methoxyphenyl)-4,5-diphenyl-2H-imidazol-2-yl)-1H-imidazole

These synonyms reflect different approaches to naming the compound based on structural features or historical naming conventions in specific research contexts.

Structural Characteristics

The molecular structure of 2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole is characterized by a complex arrangement of aromatic and heterocyclic rings with specific connectivity patterns.

Basic Structural Elements

The compound consists of two 4,5-diphenylimidazole units connected through a nitrogen-carbon bond. Each imidazole ring bears a 2-methoxyphenyl group at position 2, creating a dimeric structure with multiple aromatic regions .

Molecular Representations

Several standardized molecular representations provide precise structural information:

  • Standard InChI: InChI=1S/C44H34N4O2/c1-49-37-29-17-15-27-35(37)43-45-41(33-23-11-5-12-24-33)42(34-25-13-6-14-26-34)48(43)44(36-28-16-18-30-38(36)50-2)46-39(31-19-7-3-8-20-31)40(47-44)32-21-9-4-10-22-32/h3-30H,1-2H3

  • Standard InChIKey: VYQXQPVJLFTJQI-UHFFFAOYSA-N

  • Canonical SMILES: COC1=CC=CC=C1C2=NC(=C(N2C3(N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6OC)C7=CC=CC=C7)C8=CC=CC=C8

These representations enable computational analysis and database searching, facilitating structure-based research and comparative studies with related compounds.

Physical and Chemical Properties

The physical and chemical properties of 2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole determine its behavior in different environments and its potential applications in research and industry.

Physical Properties

Table 2 summarizes the key physical properties of the compound:

PropertyValueMethod
Molecular Weight650.8 g/molCalculated
Boiling Point836.9±75.0 °CPredicted
Density1.17±0.1 g/cm³Predicted
State at Room TemperatureSolidInferred

These physical properties indicate a high molecular weight compound with considerable thermal stability, which is typical for complex aromatic systems with multiple rings .

Chemical Reactivity Parameters

The chemical reactivity of the compound is influenced by its structural features and electronic properties:

PropertyValueMethod
pKa2.87±0.10Predicted
Acidic SitesImidazole N-HStructural analysis
Basic SitesImidazole nitrogen atomsStructural analysis

The predicted pKa value suggests moderate acidity, likely associated with the imidazole N-H groups within the molecular structure .

Synthesis and Preparation

The synthesis of 2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole typically involves multi-step processes focused on forming the imidazole rings and establishing the dimeric structure.

Reaction Conditions

Typical reaction conditions for the synthesis of related imidazole derivatives include:

  • Temperature: Reflux conditions (typically 100-120°C)

  • Reaction medium: Glacial acetic acid or other polar solvents

  • Catalysts: Possibly Lewis acids or transition metal catalysts for the dimerization step

  • Reaction time: Variable, but often requiring several hours for complete conversion

Biological Activity and Applications

Structure-Activity Relationships

The presence of multiple aromatic rings and the methoxy substituents could significantly influence the biological activity profile of the compound:

  • The methoxy groups may affect membrane permeability and binding to biological targets

  • The extensive π-electron system could enable intercalation with DNA or interactions with aromatic amino acid residues in proteins

  • The dimeric structure might provide unique three-dimensional interactions with biological receptors unavailable to monomeric analogs

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